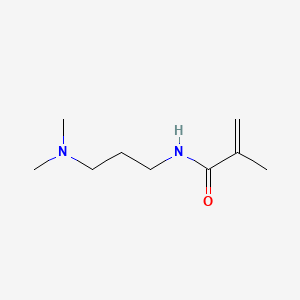

N-(3-(Dimethylamino)propyl)methacrylamide

概要

説明

Synthesis Analysis

The synthesis of DMAPMAm involves free radical polymerization techniques, with studies demonstrating various copolymerization strategies to tailor the polymer's properties. For instance, DMAPMAm has been copolymerized with methyl acrylate (MA) or methyl methacrylate (MMA) in benzene using 2,2′-azobisisobutyronitrile as an initiator at 60°C, revealing the versatility in copolymer composition through elemental microanalysis (Si & Qiu, 1995).

Molecular Structure Analysis

The molecular structure of DMAPMAm and its polymers has been elucidated using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) analyses have provided insights into the chemical structure, confirming the successful incorporation of DMAPMAm into copolymers and its amorphous nature in hydrogels, suggesting versatility in application (Das & Ray, 2008).

Chemical Reactions and Properties

DMAPMAm's chemical properties, particularly its reactivity in copolymerization, have been explored, showing its ability to form copolymers with distinct properties depending on the comonomers and conditions used. Its reactivity ratios in copolymerization with MA or MMA indicate the potential to design copolymers with specific compositional and property profiles, highlighting its versatility (Si & Qiu, 1995).

Physical Properties Analysis

DMAPMAm's incorporation into polymers significantly influences their physical properties, such as thermo- and pH-responsiveness. Polymers containing DMAPMAm demonstrate unique phase transition behavior in response to temperature and pH changes, attributed to the polymer's molecular structure and the interactions of its functional groups with the surrounding medium (Tuncel et al., 2002).

Chemical Properties Analysis

The chemical properties of DMAPMAm-based polymers, such as their interaction with surfactants and their swelling behavior, are critical for applications in materials science. The presence of DMAPMAm in copolymers affects their swelling behavior and interactions with anionic and cationic surfactants, demonstrating the polymer's sensitivity to environmental factors (Caykara et al., 2005).

科学的研究の応用

Light-Switchable Polymer Interactions with DNA and Bacterial Cells

N-(3-(Dimethylamino)propyl)methacrylamide is used in creating cationic polymers that can switch to a zwitterionic form when irradiated with light. This property allows for condensing and releasing double-strand DNA and switching antibacterial activity to a non-toxic character, as demonstrated in experiments with Escherichia coli (Sobolčiak et al., 2013).

Temperature-Responsive Methacrylamide Polyampholytes

A series of methacrylamide-based polyampholytes using this compound has been synthesized. These polymers exhibit temperature-responsive properties, showing a change in polymer behavior based on temperature, pH, and the presence of salt (Weaver et al., 2017).

Photochromic Behavior in Polymer Applications

The compound is used in synthesizing polymers with spiroxazines, exhibiting photochromic properties. These polymers demonstrate reversible isomerization upon photoirradiation, affecting solution viscosity and ionic conductivity (Kim et al., 2007).

Microwave-Assisted Synthesis for LCST-Behavior Control

Research includes the microwave-assisted synthesis of this compound for creating polymers with lower critical solution temperature (LCST) behavior in water. This process allows for rapid synthesis and control over LCST-behavior, influenced by N-oxidation or polymer-inclusion complex formation (Schmitz & Ritter, 2007).

Drug Delivery Systems

This compound is utilized in creating pH-sensitive hydrogels for drug delivery. These hydrogels, characterized by their porous morphology and swelling behavior, can respond to different pH environments, making them suitable for targeted drug release (Mishra & Ray, 2011).

Modulating Bacterial Physiology

This compound forms cationic polymers that influence bacterial physiology. For instance, it has been used to induce biofilm formation in Vibrio cholerae and downregulate the expression of virulence genes, suggesting potential for antimicrobial applications (Perez-Soto et al., 2017).

作用機序

Safety and Hazards

N-(3-(Dimethylamino)propyl)methacrylamide causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage . It is recommended to wear personal protective equipment, use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

将来の方向性

N-(3-(Dimethylamino)propyl)methacrylamide is widely used in the water treatment industry as a flocculant, adsorbent, and water treatment agent that reduces BOD and COD. It can also be used in the daily chemical industry, paper industry as a new distillation filter aid and reinforcing agent, cationic agent and crosslinking agent in sizing agent, pharmaceutical industry, fiber industry, oil and gas development, photosensitive material .

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCSMCGLZFNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64080-86-0 | |

| Record name | Poly[N-[3-(dimethylamino)propyl]methacrylamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64080-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7040154 | |

| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5205-93-6, 67296-21-3 | |

| Record name | N-[3-(Dimethylamino)propyl]methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Dimethylamino)propyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((Dimethylamino)propyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067296213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OBQ7BZDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

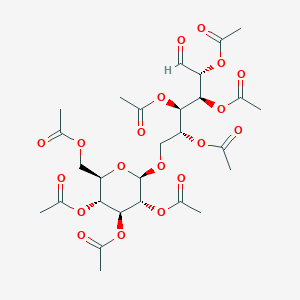

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DMAPMA?

A1: DMAPMA is represented by the molecular formula C9H18N2O and has a molecular weight of 170.25 g/mol.

Q2: How is DMAPMA typically characterized using spectroscopic techniques?

A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) to confirm the chemical structure of DMAPMA and its copolymers. FTIR helps identify characteristic functional groups, while 1H NMR provides insights into the proton environments within the molecule. [, , , ]

Q3: How does DMAPMA influence the properties of hydrogels?

A3: DMAPMA plays a crucial role in tuning the properties of hydrogels. It contributes to pH-responsive swelling behavior, particularly exhibiting higher swelling ratios in simulated intestinal fluid (SIF) compared to simulated gastric fluid. [, ] It also contributes to the formation of macroporous structures within hydrogels, potentially beneficial for drug delivery applications. [, ] The quaternary ammonium groups on DMAPMA units can interact with bacterial membranes, imbuing hydrogels with antimicrobial properties. [, ] Additionally, DMAPMA-containing copolymers can respond to CO2, undergoing transitions between sol and gel states, which has implications for sealant applications. []

Q4: How do different polymerization techniques influence DMAPMA-based materials?

A4: The choice of polymerization technique significantly impacts the properties of DMAPMA-based materials. Free radical polymerization of DMAPMA in the presence of cetyltrimethylammonium bromide (CTAB) as a lyotropic liquid crystal template can improve the mechanical properties of the resulting hydrogels. [] RAFT polymerization offers control over molecular weight and architecture, enabling the synthesis of well-defined DMAPMA-based (co)polymers with desirable properties for various applications, including siRNA delivery and surface modification. [, , , , , ]

Q5: What is the impact of incorporating hydrophobic monomers with DMAPMA in hydrogels?

A5: Incorporating hydrophobic monomers like lauryl acrylate (LA) with DMAPMA during hydrogel synthesis introduces hydrophobic interactions within the polymer network. This influences the swelling behavior, particularly in the presence of surfactants like SDS and DTAB. Increasing LA content generally leads to decreased swelling in SDS solutions and increased swelling in DTAB solutions with rising temperature. []

Q6: How does the composition of DMAPMA-based hydrogels influence drug release?

A6: The ratio of DMAPMA to other monomers in hydrogels significantly impacts drug release profiles. For instance, increasing DMAPMA content in poly(hydroxyethyl methacrylate)-based co-polymeric hydrogels led to increased salbutamol sulphate release. [] In poly(AAc-co-DMAPMA) hydrogels, specific compositions led to prolonged zero-order release of BSA, highlighting their potential for controlled drug delivery applications. []

Q7: What makes DMAPMA a suitable component for developing pH-sensitive drug delivery systems?

A7: DMAPMA's tertiary amine group renders it sensitive to pH changes. This characteristic makes it suitable for pH-responsive drug delivery systems, particularly for targeting drug release in specific environments like the gastrointestinal tract where pH varies considerably. [, ]

Q8: Can DMAPMA be used for targeted drug delivery?

A8: While the provided research primarily focuses on pH-responsive drug delivery using DMAPMA, its incorporation into nanogels with nanoinjection capabilities shows promise for targeted delivery, particularly for hydrophobic antimicrobial agents like Triclosan. [, ]

Q9: How does DMAPMA contribute to the development of antimicrobial materials?

A9: DMAPMA plays a vital role in creating antimicrobial materials. Its quaternary ammonium groups can interact with bacterial membranes, leading to membrane disruption and bacterial death. When incorporated into hydrogels or nanogels, DMAPMA can impart these antimicrobial properties to the material. [, , ]

Q10: How does DMAPMA contribute to the self-healing properties of hydrogels?

A10: When quaternized DMAPMA copolymers are cross-linked with agents like dithiodipropionic acid dihydrazide, the resulting hydrogels exhibit self-healing properties due to the dynamic nature of acylhydrazone bonds and disulfide linkages formed within the network. These hydrogels show promise in wound healing applications. []

Q11: How do DMAPMA-based polymers interact with siRNA?

A11: DMAPMA-based block copolymers, particularly those incorporating hydrophilic HPMA blocks, can form stable complexes with siRNA. This complexation offers protection against enzymatic degradation and facilitates siRNA delivery to cells, highlighting their potential for gene therapy applications. [, ]

Q12: What is the role of DMAPMA in the fabrication of nanocomposite materials?

A12: DMAPMA, when used in combination with clay under supercritical CO2 conditions, enables the creation of fast-swelling amphoteric nanocomposite hydrogels. These hydrogels exhibit potential applications in various fields due to their unique properties. [] DMAPMA is also used in the synthesis of nanocomposite hydrogels with nano SiO2 particles, enhancing the swelling properties of the resulting materials. []

Q13: How does DMAPMA influence the surface properties of materials?

A13: DMAPMA can be used to functionalize surfaces, modifying their properties. For instance, it can be grafted onto cellulose nanocrystals, introducing CO2 responsiveness and influencing their dispersion behavior. [] DMAPMA-containing block copolymers can also be utilized to create cationic latex particles, which readily adsorb onto anionic surfaces like silica and cellulose nanofibrils. []

Q14: How do DMAPMA-containing polymers interact with bacteria?

A14: Cationic DMAPMA-based polymers can interact with negatively charged bacterial surfaces, leading to bacterial aggregation or clustering. The nature of these interactions and their impact on bacterial viability and behavior depend on factors like polymer composition, charge density, and environmental conditions. [, , ]

Q15: Can DMAPMA-containing polymers interfere with bacterial quorum sensing?

A15: Yes, certain DMAPMA-containing polymers have demonstrated the ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system used by bacteria to regulate gene expression in a cell-density dependent manner. [, ] Specifically, polymers incorporating catechol moieties along with DMAPMA showed the ability to modulate QS responses in Vibrio harveyi. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)